2-Chloro-N-cyclopropyl-N-(2-dimethylamino-cyclohexyl)-acetamide
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Overview
Description
2-Chloro-N-cyclopropyl-N-(2-dimethylamino-cyclohexyl)-acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro group, a cyclopropyl group, and a dimethylamino-cyclohexyl group attached to an acetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-cyclopropyl-N-(2-dimethylamino-cyclohexyl)-acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using a reagent such as diazomethane or a Simmons-Smith reagent.
Introduction of the dimethylamino group: This step involves the reaction of cyclohexanone with dimethylamine in the presence of a reducing agent like sodium borohydride to form the dimethylamino-cyclohexyl intermediate.
Acetamide formation: The final step involves the reaction of the dimethylamino-cyclohexyl intermediate with chloroacetyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-cyclopropyl-N-(2-dimethylamino-cyclohexyl)-acetamide can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction reactions: The compound can be reduced to form amine derivatives or other reduced forms.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Typical conditions involve refluxing in an appropriate solvent such as ethanol or acetonitrile.
Oxidation reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used under controlled conditions.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Major Products Formed
Substitution reactions: Products include azido, thiocyanato, or methoxy derivatives.
Oxidation reactions: Products include N-oxides or other oxidized forms.
Reduction reactions: Products include amine derivatives or other reduced forms.
Scientific Research Applications
2-Chloro-N-cyclopropyl-N-(2-dimethylamino-cyclohexyl)-acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-cyclopropyl-N-(2-dimethylamino-cyclohexyl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: Modulating their activity and leading to downstream effects.
Interfering with cellular processes: Such as DNA replication, protein synthesis, or cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-cyclopropyl-N-(2-dimethylamino-cyclohexyl)-acetamide: Unique due to its specific combination of functional groups.
N-cyclopropyl-N-(2-dimethylamino-cyclohexyl)-acetamide: Lacks the chloro group, which may affect its reactivity and biological activity.
2-Chloro-N-cyclopropylacetamide: Lacks the dimethylamino-cyclohexyl group, which may influence its chemical properties and applications.
Uniqueness
This compound is unique due to its combination of a chloro group, a cyclopropyl group, and a dimethylamino-cyclohexyl group. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-[2-(dimethylamino)cyclohexyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23ClN2O/c1-15(2)11-5-3-4-6-12(11)16(10-7-8-10)13(17)9-14/h10-12H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUXERCARNWTTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1N(C2CC2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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